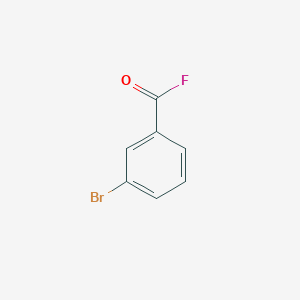![molecular formula C8H8ClN3 B13951389 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13951389.png)
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-A]pyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the fused ring system. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as microwave-assisted synthesis or continuous flow chemistry. These methods offer advantages in terms of yield, reaction time, and environmental impact. For instance, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of corresponding pyrazolo[1,5-A]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-A]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-A]pyrimidine derivatives
Applications De Recherche Scientifique
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of fluorescent probes and materials for optical applications .
Mécanisme D'action
The mechanism of action of 5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes such as cyclin-dependent kinases (CDKs) involved in cell cycle regulation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and preventing cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,6-Diarylpyrazolo[1,5-A]pyrimidines
- 6,7-Diarylpyrazolo[1,5-A]pyrimidines
- 3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one .
Uniqueness
5-Chloro-2,7-dimethyl-pyrazolo[1,5-A]pyrimidine is unique due to the presence of chlorine and methyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
5-chloro-2,7-dimethylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-8-10-7(9)4-6(2)12(8)11-5/h3-4H,1-2H3 |
Clé InChI |
SEEZRXYVSYLZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=CC(=NN12)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13951310.png)

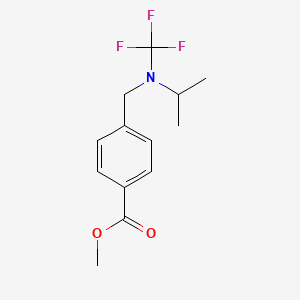
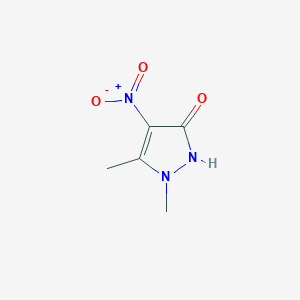


![5-Iodo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13951341.png)
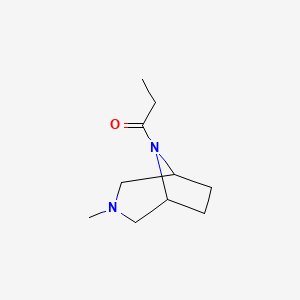
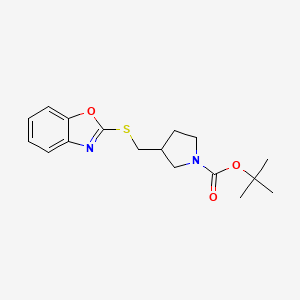
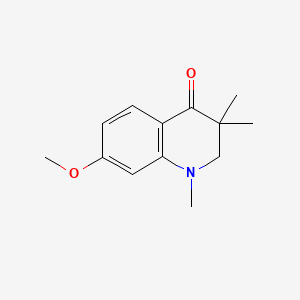
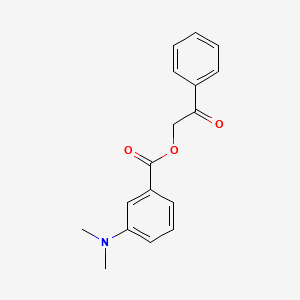
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,5,6-trifluoro-pyridine](/img/structure/B13951367.png)

